molecular formula C16H16N2O4S B11496583 1-[(4-Nitrobenzyl)sulfonyl]-1,2,3,4-tetrahydroquinoline

1-[(4-Nitrobenzyl)sulfonyl]-1,2,3,4-tetrahydroquinoline

Cat. No.: B11496583
M. Wt: 332.4 g/mol
InChI Key: WXNSDBJBAGHZFR-UHFFFAOYSA-N
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Description

1-[(4-Nitrobenzyl)sulfonyl]-1,2,3,4-tetrahydroquinoline is an organic compound that features a tetrahydroquinoline core substituted with a nitrobenzylsulfonyl group

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 1-[(4-Nitrobenzyl)sulfonyl]-1,2,3,4-tetrahydroquinoline typically involves a multi-step process. One common method includes the following steps:

    Sulfonylation: The addition of a sulfonyl group to the nitrobenzyl intermediate.

    Cyclization: Formation of the tetrahydroquinoline ring structure.

These reactions often require specific conditions such as the use of strong acids (e.g., sulfuric acid) for nitration and sulfonylation, and catalysts for cyclization .

Industrial Production Methods

Industrial production of this compound may involve similar synthetic routes but optimized for large-scale production. This includes the use of continuous flow reactors to ensure consistent reaction conditions and higher yields.

Chemical Reactions Analysis

Types of Reactions

1-[(4-Nitrobenzyl)sulfonyl]-1,2,3,4-tetrahydroquinoline can undergo various chemical reactions, including:

    Oxidation: Conversion of the tetrahydroquinoline ring to a quinoline ring.

    Reduction: Reduction of the nitro group to an amine group.

    Substitution: Electrophilic aromatic substitution reactions at the benzyl position.

Common Reagents and Conditions

Major Products

The major products formed from these reactions include quinoline derivatives, amine-substituted tetrahydroquinolines, and various substituted benzyl derivatives.

Scientific Research Applications

1-[(4-Nitrobenzyl)sulfonyl]-1,2,3,4-tetrahydroquinoline has several applications in scientific research:

Mechanism of Action

The mechanism by which 1-[(4-Nitrobenzyl)sulfonyl]-1,2,3,4-tetrahydroquinoline exerts its effects involves its interaction with molecular targets such as enzymes or receptors. The nitro group can undergo reduction to form reactive intermediates that interact with cellular components, leading to various biological effects. The sulfonyl group may also play a role in enhancing the compound’s binding affinity to its targets .

Comparison with Similar Compounds

Similar Compounds

    1-Methyl-4-[(4-nitrobenzyl)sulfonyl]benzene: Similar structure but lacks the tetrahydroquinoline ring.

    4-Nitrobenzylsulfonamide: Contains the nitrobenzylsulfonyl group but with different core structures.

Uniqueness

1-[(4-Nitrobenzyl)sulfonyl]-1,2,3,4-tetrahydroquinoline is unique due to its combination of a tetrahydroquinoline core with a nitrobenzylsulfonyl group, which imparts distinct chemical and biological properties not found in other similar compounds .

Properties

Molecular Formula

C16H16N2O4S

Molecular Weight

332.4 g/mol

IUPAC Name

1-[(4-nitrophenyl)methylsulfonyl]-3,4-dihydro-2H-quinoline

InChI

InChI=1S/C16H16N2O4S/c19-18(20)15-9-7-13(8-10-15)12-23(21,22)17-11-3-5-14-4-1-2-6-16(14)17/h1-2,4,6-10H,3,5,11-12H2

InChI Key

WXNSDBJBAGHZFR-UHFFFAOYSA-N

Canonical SMILES

C1CC2=CC=CC=C2N(C1)S(=O)(=O)CC3=CC=C(C=C3)[N+](=O)[O-]

Origin of Product

United States

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